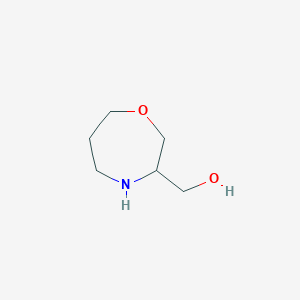

(1,4-Oxazepan-3-YL)methanol

描述

Structure

3D Structure

属性

分子式 |

C6H13NO2 |

|---|---|

分子量 |

131.17 g/mol |

IUPAC 名称 |

1,4-oxazepan-3-ylmethanol |

InChI |

InChI=1S/C6H13NO2/c8-4-6-5-9-3-1-2-7-6/h6-8H,1-5H2 |

InChI 键 |

YWHVODPQYAPLHI-UHFFFAOYSA-N |

规范 SMILES |

C1CNC(COC1)CO |

产品来源 |

United States |

Synthetic Methodologies for 1,4 Oxazepan 3 Yl Methanol and Its Analogues

Direct Cyclization Approaches to the 1,4-Oxazepane (B1358080) Ring System

The direct formation of the 1,4-oxazepane ring from acyclic precursors is a convergent and efficient strategy. Methodologies in this category often involve intramolecular reactions that form the crucial C-O or C-N bond to close the seven-membered ring.

Amino Alcohol-Epoxide Cyclization Routes

The intramolecular ring-opening of epoxides by tethered amine or alcohol nucleophiles serves as a powerful method for constructing heterocyclic systems. researchgate.net In the context of 1,4-oxazepane synthesis, this typically involves the reaction of an amino alcohol with a molecule that introduces an epoxide, or the cyclization of a substrate already containing both the amino alcohol and epoxide moieties.

One notable strategy involves the base-promoted ring opening of epoxides using pendant sulfamates and sulfamides. ku.edu While often favoring the formation of six-membered rings, specific substrates can be guided towards seven-membered ring closure. ku.edu For instance, the cyclization of sulfamate (B1201201) epoxide 36 , where the epoxide carbon is activated by an adjacent aryl group, yields the seven-membered oxathiazepane 37 as the major product in a 70% isolated yield. ku.edu This highlights how substrate-specific electronic effects can overcome the general preference for 6-exo cyclizations and drive the formation of the less common 7-endo or 7-exo products. ku.edu Another relevant approach is the tandem aziridine/epoxide ring-opening sequence, which has been utilized to access 1,4-oxazepanes. acs.org

Table 1: Examples of Epoxide Cyclization for Seven-Membered Ring Formation

| Precursor Type | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Sulfamate Epoxide | Bu4NOH, CF3-toluene/H2O, 23 °C | Oxathiazepane | 70% | ku.edu |

Imine-Anhydride Cycloaddition Strategies

A prevalent method for synthesizing the oxazepine framework involves the cycloaddition reaction between imines (Schiff bases) and cyclic anhydrides. researchgate.netchemmethod.com This reaction is generally classified as a [2+5] → 7 cycloaddition, where two atoms from the imine component add to a five-atom component from the anhydride (B1165640) to generate the seven-membered heterocyclic ring. researchgate.netuomustansiriyah.edu.iq

The process typically begins with the synthesis of imines through the condensation of primary amines with aldehydes. chemmethod.commedipol.edu.tr These Schiff bases are then reacted with anhydrides such as phthalic, maleic, or succinic anhydride in a suitable solvent like dry benzene (B151609) under reflux conditions. chemmethod.comuomustansiriyah.edu.iqcentralasianstudies.org This methodology has been used to prepare a wide variety of 1,3-oxazepine derivatives. researchgate.net For example, new bis-1,3-oxazepine-4,7-dione derivatives have been synthesized via the cycloaddition reaction of Schiff bases with maleic, phthalic, and succinic anhydrides. researchgate.net Similarly, reacting creatinine-derived Schiff bases with these anhydrides has yielded novel oxazepane ring systems. chemmethod.com

Table 2: Synthesis of Oxazepine Derivatives via Imine-Anhydride Cycloaddition

| Imine Source | Anhydride | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde + Aniline (B41778) | Phthalic, Maleic, Succinic Anhydride | Dry Benzene, Reflux | 1,3-Oxazepine-dione | researchgate.netresearchgate.net |

| Creatinine + Aromatic Aldehyde | Phthalic, Maleic, Succinic Anhydride | Dry Benzene, Reflux (16-18 hrs) | Creatinine-fused Oxazepane | chemmethod.com |

| 4-methyl aniline + Benzaldehyde | Cyclic Carboxylic Acid Anhydrides | Dry Benzene, Reflux | 1,3-Oxazepine | uomustansiriyah.edu.iq |

Catalytic Cyclization Protocols

Modern organic synthesis has seen the emergence of powerful catalytic protocols for constructing heterocyclic rings with high efficiency and selectivity. For 1,4-oxazepanes, these methods often utilize transition metals or other catalysts to facilitate the ring-closing reaction.

A notable example is the gold(I)-catalyzed intramolecular cyclization of alcohol- or amine-tethered vinylidenecyclopropanes. rsc.org This method can be modulated to proceed through either a carbene or a non-carbene pathway depending on the substrate's steric properties or the length of the connecting chain. rsc.org Specifically, extending the carbon chain length of the vinylidenecyclopropane precursor enables the formation of seven-membered oxazepanes via the carbene process in good yields. rsc.org

Another significant strategy involves the cyclization of N-propargylamines or related precursors. researchgate.net For instance, N-propargylic β-enaminones can undergo a 7-exo-dig cyclization when treated with ZnCl₂ to afford 2-methylene-2,3-dihydro-1,4-oxazepines in good to high yields. researchgate.net A base-promoted, metal-free approach has also been developed for the regioselective exo-dig cyclization of alkynyl alcohols, yielding 1,4-oxazine and 1,4-oxazepine (B8637140) derivatives. acs.orgorganic-chemistry.org Optimization of this solvent-free reaction using sodium hydride (NaH) at 70°C provided the desired product in up to 94% yield. organic-chemistry.org

Furthermore, Lewis acid-facilitated photoredox catalysis has been employed in the continuous flow synthesis of oxazepanes from silicon amine protocol (SLAP) reagents and aldehydes. ethz.ch This method highlights the advances in applying modern catalytic concepts to the synthesis of these saturated N-heterocycles. ethz.ch

Reduction-Based Syntheses of (1,4-Oxazepan-3-YL)methanol Precursors

The second major pathway to this compound and its analogues involves the reduction of a pre-formed heterocyclic intermediate. researchgate.net This approach is particularly common for producing saturated oxazepanes from their unsaturated or oxidized counterparts, such as oxazepinones or dihydro-oxazepines. The key step is often the reduction of a carbonyl group (lactone or amide) or a C=C double bond within the ring.

Stereoselective Reductions utilizing Chiral Auxiliaries and Catalysts

Achieving stereocontrol during the reduction of a prochiral ketone or imine within the oxazepane ring is crucial for synthesizing enantiomerically pure compounds. This can be accomplished using chiral catalysts or by incorporating a chiral auxiliary into the substrate, which directs the approach of the reducing agent.

While specific examples for the stereoselective reduction of 1,4-oxazepin-3-ones are not extensively detailed in the provided literature, general principles of stereoselective ketone reduction are highly applicable. vub.ac.be The stereochemical outcome of such hydride reductions is influenced by factors like the reducing agent's bulkiness, reaction temperature, and solvent polarity. vub.ac.be For instance, the reduction of 3-substituted cyclobutanones shows a high selectivity for the cis alcohol, a preference that can be enhanced by lowering the temperature or decreasing solvent polarity. vub.ac.be Computational studies suggest that torsional strain and repulsive electrostatic interactions guide the facial approach of the hydride reagent, consistent with established models like Felkin-AnH. vub.ac.be

In a related context, the synthesis of the drug ritlecitinib (B609998) employed an asymmetric reductive amination using a chiral auxiliary ((S)-α-methylbenzylamine) to achieve high diastereoselectivity (86:14 dr) in a key step. researchgate.net Such dynamic kinetic asymmetric transformations, where a chiral catalyst selectively reacts with one enantiomer of a rapidly racemizing substrate, represent a powerful strategy for obtaining enantioenriched products from racemic mixtures. nih.gov These established principles form the foundation for developing stereoselective reductions of 1,4-oxazepine precursors.

Non-Stereoselective Reduction Methods

In cases where stereoselectivity is not required or is inherent in the substrate, standard non-stereoselective reduction methods are employed. The most common application is the reduction of a lactam or ester functional group within the 1,4-oxazepine ring system to the corresponding amine or alcohol.

The synthesis of (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride, an analogue of the target compound, commonly involves the reduction of a corresponding oxazepane derivative. evitachem.com A typical reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol (B129727). evitachem.com The reduction of esters to primary alcohols using a sodium borohydride-t-butyl alcohol-methanol system is a well-established and efficient method, capable of reducing various ester derivatives in high yields (73-96%). researchgate.net

This approach is part of the broader strategy where aryl-fused 2,3,4,5-tetrahydro-1,4-oxazepines are synthesized via the reduction of intermediate products like 4,5-dihydro-1,4-oxazepin-3-ones or other oxo derivatives. researchgate.net For example, 1α,2α-epoxy-4,6-androstadien-3,17-dione was stereoselectively reduced with NaBH₄ to form the corresponding 3β,17β-diol, demonstrating how a non-chiral reagent can provide a single diastereomer due to steric hindrance from the substrate itself. nih.gov

Table 3: Common Reagents for Non-Stereoselective Reductions

| Precursor Functional Group | Reducing Agent | Product Functional Group | Reference |

|---|---|---|---|

| Ester / Lactone | Sodium Borohydride (NaBH₄) | Alcohol / Amine | researchgate.netevitachem.com |

| Ketone | Sodium Borohydride (NaBH₄) | Alcohol | researchgate.netnih.gov |

Advanced Synthetic Techniques for Oxazepane Derivatives

Modern synthetic chemistry offers a toolkit of sophisticated strategies for constructing the seven-membered 1,4-oxazepane ring. These methods often provide advantages over classical approaches in terms of yield, atom economy, and the ability to generate molecular diversity.

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react sequentially in a single reaction vessel to form a complex product, minimizing the need for isolating intermediates. nih.govresearchgate.net This approach is valued for its operational simplicity, reduced solvent waste, and high atom economy. nih.goveurjchem.com

A notable example is the isocyanide-based three-component reaction for synthesizing novel bis-heterocyclic oxazepine-quinazolinone scaffolds. In this catalyst-free reaction, 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide are reacted in ethanol (B145695) at reflux. nih.gov This process impressively forms one C-C bond, several C-N bonds, an amide group, and two new heterocyclic rings (a benzoxazepine and a quinazolinone) in a single operation, with yields reaching up to 94%. nih.gov The straightforward procedure and high yields highlight the significant potential of MCRs in creating structurally complex and potentially biologically active molecules. nih.gov

Another strategy involves the one-pot synthesis of chiral disubstituted 1,4-oxazepanes from amino acids via tandem aziridine/epoxide ring-opening sequences. acs.org These methods demonstrate the versatility of MCRs in constructing diverse oxazepane derivatives. nih.govacs.org

Table 1: Example of a One-Pot Three-Component Synthesis of an Oxazepine Derivative nih.gov

| Starting Material 1 | Starting Material 2 | Isocyanide | Product | Yield |

|---|

Flow chemistry, which involves conducting reactions in a continuous stream through channels or tubing, has emerged as a powerful alternative to traditional batch synthesis. researchgate.netmdpi.com This technology offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, reproducibility, and scalability. mdpi.combeilstein-journals.org The improved mass and heat transfer in flow reactors can result in cleaner reactions, higher yields, and reduced reaction times. mdpi.combeilstein-journals.org

A photocatalytic method for the synthesis of oxazepanes has been successfully adapted to continuous flow conditions. researchgate.netacs.org This process couples aldehydes and silicon amine protocol (SLAP) reagents, facilitated by an inexpensive organic photocatalyst and a Lewis acid. The use of flow technology not only enables the simple and scalable synthesis of oxazepanes but also improves safety when handling hazardous intermediates. mdpi.comacs.org

The transition from batch to flow processes is critical for industrial applications, where large-scale production is necessary. For instance, a flow process for synthesizing pyrazolopyrimidinone (B8486647) derivatives reduced the reaction time from 9 hours in batch to just 16 minutes in flow, allowing for a production scale of up to 5.7 grams per day. mdpi.com This demonstrates the significant potential of flow chemistry for the scalable synthesis of heterocyclic compounds, including oxazepane derivatives. beilstein-journals.orgacs.org

Table 2: Comparison of Batch vs. Flow Synthesis mdpi.com

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Often longer (e.g., hours to days) | Significantly shorter (e.g., minutes) |

| Scalability | Limited by reactor size | Easily scalable by extending operation time |

| Safety | Higher risk with hazardous materials | Improved containment and smaller reaction volumes enhance safety |

| Process Control | Difficult to control temperature/mixing | Precise control over reaction parameters |

| Reproducibility | Can be variable | High |

Chemodivergent synthesis allows for the creation of different product scaffolds from a common starting material simply by tuning the reaction conditions. This strategy is highly valuable for efficiently generating structural diversity.

A compelling example is the synthesis of either 1,4-oxazepan-5-ones or morpholin-3-ones from a common epoxyamide precursor. sci-hub.se The reaction's outcome is dictated by whether acidic or basic conditions are used for the intramolecular cyclization.

Acidic Conditions: The use of trifluoroacetic acid or a Lewis acid like Sc(OTf)₃ promotes a 7-endo-tet cyclization, favoring the formation of the seven-membered 1,4-oxazepan-5-one (B88573) ring. The acid activates the epoxide, leading to a transition state with developing positive charge that stabilizes the formation of the larger ring. sci-hub.se

Basic Conditions: Under basic conditions (e.g., using DBU), the reaction proceeds via a 6-exo-tet ring closure, which is favored according to Baldwin's rules, yielding the six-membered morpholinone derivative. sci-hub.se

This approach provides a divergent pathway to two distinct heterocyclic systems from a single precursor, showcasing a highly efficient method for building molecular libraries. sci-hub.se

Table 3: Chemodivergent Cyclization of an Epoxyamide Precursor sci-hub.se

| Reaction Condition | Cyclization Mode | Product Scaffold |

|---|---|---|

| Acidic (e.g., TFA, Sc(OTf)₃) | 7-endo-tet | 1,4-Oxazepan-5-one |

Enantioselective Synthesis of Chiral Oxazepanes, including this compound

The synthesis of single-enantiomer compounds is of paramount importance in pharmaceutical research, as different enantiomers can have vastly different biological activities. Enantioselective synthesis aims to produce a specific stereoisomer, which is crucial for compounds like (S)-(1,4-Oxazepan-3-YL)methanol.

A primary strategy for obtaining enantiopure products is to begin with chiral starting materials sourced from the "chiral pool." This approach leverages naturally occurring, enantiomerically pure compounds like amino acids or carbohydrates.

An efficient, two-step synthesis of enantiopure (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones utilizes this principle. researchgate.netresearchgate.net The synthesis starts with chiral aminoethanols and an enantiomerically pure ester, (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester. researchgate.netresearchgate.net The inherent chirality of these starting materials is transferred to the final product. The choice of the specific chiral aminoethanol and the phenyloxirane derivative allows for the facile synthesis of various single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. researchgate.net Similarly, the synthesis of (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride typically relies on chiral precursors to establish the desired stereochemistry.

In other cases, chiral reagents are used to separate enantiomers from a racemic mixture, a process known as resolution. For example, (+)-10-camphorsulfonic acid has been used to facilitate the formation and separation of a desired single stereoisomer of a 1,4-oxazepane derivative. researcher.life

Asymmetric catalysis is a powerful technique where a small amount of a chiral catalyst directs a reaction to preferentially form one enantiomer over the other. This method is highly efficient for creating chiral molecules from achiral or racemic precursors.

The enantioselective synthesis of chiral 1,4-benzoxazepines has been achieved through the desymmetrization of 3-substituted oxetanes using a chiral Brønsted acid as the catalyst. acs.orgsemanticscholar.org Specifically, a SPINOL-derived chiral phosphoric acid (CPA) catalyzes the intramolecular ring-opening of the oxetane (B1205548) by a tethered amine nucleophile. acs.org This metal-free process effectively constructs the seven-membered 1,4-benzoxazepine (B8686809) ring with high yields (up to 98%) and excellent enantioselectivity (up to 94% ee). acs.orgsemanticscholar.org The catalyst creates a chiral environment that favors one ring-closing transition state over the other, leading to the enantioenriched product. semanticscholar.orgnih.gov

Lewis acids have also been employed as catalysts in the key ring-forming step. In the synthesis of 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones from chiral epoxyamide intermediates, scandium triflate (Sc(OTf)₃) was identified as the most effective catalyst for the 7-endo ring closure. researchgate.netresearchgate.net While the catalyst itself is not chiral, it plays a crucial role in facilitating the cyclization of the chiral intermediate to form the desired enantiopure oxazepane ring system. researchgate.net

Table 4: Asymmetric Catalysis for 1,4-Benzoxazepine Synthesis acs.orgnih.gov

| Substrate | Catalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| 2-((3-(p-tolyl)oxetan-3-yl)methyl)aniline | (R)-CPA-2 | 70% | 88% |

| 2-((3-(4-chlorobenzyl)oxetan-3-yl)methyl)aniline | (R)-CPA-2 | 96% | 94% |

Chiral Resolution Techniques for Enantiomeric Purity Confirmation

The synthesis of enantiomerically pure this compound is a critical aspect of its development for various applications, as the biological activity of chiral molecules often resides in a single enantiomer. Consequently, robust methods for the separation of enantiomers (chiral resolution) and the subsequent confirmation of their purity are essential. The primary techniques employed for this purpose are chiral chromatography and diastereomeric resolution.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) stands as a premier analytical and preparative technique for the separation of enantiomers of 1,4-oxazepane derivatives. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

Polysaccharide-Based Chiral Stationary Phases:

Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used for the resolution of chiral compounds, including those with the 1,4-oxazepane scaffold. For instance, a common method for ensuring the enantiomeric purity of analogs like (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride involves the use of a polysaccharide-based column like Chiralpak® AD-H for analytical verification.

Research on related chiral 1,4-benzoxazepines has demonstrated the effectiveness of Chiralpak® columns, such as the Chiralpak IA column, in determining enantiomeric excess (ee). nih.govsemanticscholar.org The separation is typically achieved under normal-phase conditions using a mobile phase consisting of a mixture of an alkane (like n-heptane or hexane) and an alcohol (like isopropanol). nih.govsemanticscholar.org The precise ratio of these solvents is optimized to achieve the best separation.

Table 1: Exemplary Chiral HPLC Conditions for (1,4-Oxazepine) Analogs

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Chiralpak IA | Chiralpak IA |

| Mobile Phase | n-heptane/isopropanol (95:5) | n-heptane/isopropanol (80:20) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection Wavelength (λ) | 209 nm | 220 nm |

| Reference | nih.gov | semanticscholar.org |

The enantiomeric excess (ee) is a measure of the purity of a chiral substance. wikipedia.org It is calculated from the relative peak areas of the two enantiomers in the chromatogram. A completely pure enantiomer has an ee of 100%, while a racemic mixture (a 50:50 mixture of both enantiomers) has an ee of 0%. wikipedia.org Successful asymmetric syntheses of chiral 1,4-benzoxazepines have reported achieving high enantioselectivities, often exceeding 90% ee, as determined by chiral HPLC. nih.govsemanticscholar.org

Diastereomeric Resolution

An alternative and classical approach to separate enantiomers is through diastereomeric resolution. This method involves reacting the racemic mixture of this compound, which contains both (R) and (S) enantiomers, with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers.

Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization or chromatography. libretexts.org

Formation of Diastereomeric Salts:

For amino alcohols like this compound, which are basic in nature, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used as resolving agents. libretexts.org The reaction forms diastereomeric salts. Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the solution. libretexts.orgrsc.org The crystallized salt can then be isolated by filtration. Subsequently, the resolving agent is removed (e.g., by neutralization with a base) to yield the desired pure enantiomer of this compound.

Formation of Diastereomeric Esters:

Another strategy involves the esterification of the hydroxyl group of this compound with a chiral carboxylic acid. This creates a mixture of diastereomeric esters, which can then be separated by chromatography (often standard silica gel chromatography) due to their differing polarities and affinities for the stationary phase. nih.gov Once separated, the esters are hydrolyzed to yield the individual, enantiomerically pure alcohols.

While this method is effective, it requires additional reaction steps (esterification and hydrolysis) compared to direct chiral HPLC. However, it can be advantageous for large-scale separations where preparative HPLC may be less practical. Research on other heterocyclic systems has shown that the choice of the chiral auxiliary group is crucial for achieving good separation of the resulting diastereomers. nih.gov

In some synthetic routes for 1,4-oxazepane derivatives that generate multiple stereocenters, the resulting products are diastereomeric mixtures. These can often be separated using techniques like reverse-phase HPLC. rsc.orgrsc.org

Reactivity and Mechanistic Investigations of 1,4 Oxazepan 3 Yl Methanol Derivatives

Functional Group Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the 3-position of the 1,4-oxazepane (B1358080) ring provides a versatile handle for a variety of chemical modifications. These transformations are crucial for the synthesis of new derivatives with potentially enhanced biological or chemical properties.

Oxidation Pathways to Corresponding Carbonyl Derivatives

The primary alcohol of (1,4-Oxazepan-3-YL)methanol can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) for the aldehyde and stronger oxidants like potassium permanganate (B83412) (KMnO4) or Jones reagent for the carboxylic acid.

Recent methodologies have focused on developing milder and more selective oxidation protocols to avoid over-oxidation and protect other sensitive functional groups within the molecule. For instance, Swern oxidation, using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), and Dess-Martin periodinane (DMP) oxidation are effective methods for the synthesis of the aldehyde derivative under mild conditions.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane, room temperature |

| Potassium permanganate (KMnO4) | Carboxylic acid | Basic aqueous solution, heat |

| Jones reagent (CrO3/H2SO4) | Carboxylic acid | Acetone, 0 °C to room temperature |

| Swern Oxidation | Aldehyde | DMSO, oxalyl chloride, triethylamine, -78 °C |

| Dess-Martin Periodinane (DMP) | Aldehyde | Dichloromethane, room temperature |

Reduction Reactions of Substituted Oxazepanes

While the parent compound contains a hydroxyl group, reduction reactions become relevant when considering derivatives where the hydroxymethyl has been oxidized or other reducible functional groups are present on the oxazepane ring or its substituents. For instance, if the hydroxymethyl group is oxidized to a carbonyl, it can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent depends on the presence of other functional groups. NaBH4 is a milder reagent and will selectively reduce aldehydes and ketones, while LiAlH4 is a stronger reducing agent that will also reduce esters and amides.

In the broader context of substituted oxazepanes, other functional groups such as nitro groups on aromatic substituents can be reduced. For example, a nitrobenzene (B124822) substituent can be reduced to an aniline (B41778) using reagents like sodium borohydride in the presence of a nickel(II) chloride catalyst. acs.orgnih.gov

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For example, reaction with tosyl chloride in the presence of a base like pyridine (B92270) yields the corresponding tosylate. This tosylate can then be displaced by various nucleophiles, including azides, cyanides, and halides.

Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing for substitution by nucleophiles that are stable in acid. The Mitsunobu reaction provides another route for the inversion of stereochemistry at the carbon bearing the hydroxyl group through a nucleophilic substitution mechanism. acs.org

| Reagent/Reaction | Intermediate/Product | Typical Nucleophiles |

| Tosyl chloride/pyridine | Tosylate | N3-, CN-, Halides (Cl-, Br-, I-) |

| Mesyl chloride/triethylamine | Mesylate | N3-, CN-, Halides (Cl-, Br-, I-) |

| Mitsunobu Reaction | Inverted alcohol, esters, etc. | Carboxylates, phenols, imides |

Ring System Reactivity and Stability of 1,4-Oxazepanes

The 1,4-oxazepane ring, being a seven-membered heterocycle, possesses a degree of conformational flexibility. Its reactivity is influenced by the presence of the two heteroatoms, nitrogen and oxygen, which can act as sites for electrophilic or nucleophilic attack.

Electrophilic and Nucleophilic Attack on the Oxazepane Ring

The nitrogen atom in the 1,4-oxazepane ring is nucleophilic and can react with electrophiles. For instance, it can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. The reactivity of the nitrogen can be modulated by the substituents on the ring.

The oxygen atom is less nucleophilic than the nitrogen but can still participate in reactions, particularly those involving strong electrophiles. The ring can also be susceptible to attack by strong nucleophiles, potentially leading to ring-opening reactions, although this is less common under standard conditions. Computational studies using molecular orbital methods have been employed to understand and predict the sites of electrophilic and nucleophilic attack on oxazepine ring systems. nih.govresearchgate.net

Ring Expansion and Contraction Reactions of Oxazepane Scaffolds

Ring expansion and contraction reactions offer synthetic routes to modify the core oxazepane scaffold. Ring expansion can be achieved through various methods, including the Dowd-Beckwith reaction, which involves the rearrangement of a cyclic ketone. researchgate.net For instance, a morpholine (B109124) ring, a six-membered heterocycle, can undergo ring expansion to form a 1,4-oxazepane. rsc.orgrsc.org This can occur through neighboring group participation, leading to an aziridinium (B1262131) cation intermediate that is subsequently opened by a nucleophile to yield the seven-membered ring. rsc.orgrsc.org Rhodium carbenoid-induced ring expansion of isoxazoles is another strategy that has been explored for the synthesis of related heterocyclic systems. nih.gov

Ring contraction of seven-membered rings is also a known chemical transformation. etsu.eduwikipedia.org For example, photochemical rearrangements or Wolff rearrangements of α-diazoketones derived from the oxazepane ring could potentially lead to the formation of six-membered rings. wikipedia.org Cationic rearrangements, such as a pinacol-type rearrangement, can also induce ring contraction. wikipedia.org The specific conditions and the nature of the substituents on the oxazepane ring would dictate the feasibility and outcome of such reactions.

| Transformation | Starting Material | Key Intermediate/Mechanism | Product |

| Ring Expansion | 4-benzyl-3-chloromethylmorpholine | Aziridinium cation | 4-benzyl-6-phenoxy-1,4-oxazepane rsc.orgrsc.org |

| Ring Contraction | Substituted 1,4-oxazepane | Carbocation rearrangement | Substituted piperidine/morpholine derivative |

Thermal and Chemical Stability Considerations of the 1,4-Oxazepane Core

The 1,4-oxazepane core, a seven-membered heterocycle, exhibits a degree of stability that is influenced by the nature and position of its substituents. Research into derivatives of this structure reveals that the ring system can be sensitive to certain chemical conditions, leading to ring cleavage or rearrangement.

For instance, the synthesis of 1,4-oxazepane-2,5-diones is known to be challenging due to the inherent lability of the lactone moiety within the seven-membered ring. researchgate.net This suggests a predisposition of certain oxazepane derivatives to undergo hydrolysis or other nucleophilic attacks at the ester linkage.

Specific chemical treatments have been shown to compromise the integrity of the 1,4-oxazepane ring. In a study on chiral 1,4-oxazepane-5-carboxylic acids, a derivative bearing a 4-nitro-phenyl group at the C2 position underwent cleavage of the heterocyclic scaffold during catalytic hydrogenation with either Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). nih.govrsc.org This resulted in the isolation of a linear amino alcohol derivative rather than the expected aniline, indicating that reductive conditions can lead to the breakdown of the oxazepane ring. nih.govrsc.org

Furthermore, attempts to synthesize certain oxazepane derivatives using a combination of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) with a TMSOTf/Et₃SiH system resulted in a complex mixture of unknown compounds, suggesting degradation or multiple unwanted side reactions under these specific Lewis acidic and reducing conditions. rsc.orgrsc.org In contrast, some fused benzothiadiazepine 1,1-dioxide derivatives containing the oxazepane moiety were found to be fully stable and did not undergo expected ring contraction, highlighting the stabilizing effect of certain fused ring systems on the oxazepane core. nih.govrsc.org

The stability of the oxazepane ring is also a critical factor in mechanistic studies of related compounds. For example, computational studies on the racemization of oxazepam, a benzodiazepine (B76468) derivative with a similar seven-membered ring, explored a ring-chain tautomerism mechanism. x-mol.net This process involves the opening of the diazepine (B8756704) ring to form an achiral intermediate, which then re-closes. x-mol.net While not a 1,4-oxazepane, this study illustrates a potential pathway for degradation or isomerization in related seven-membered heterocyclic systems.

The degradation of the structurally related 1,4-dioxane (B91453) has also been studied, showing that ring opening leads to intermediates like ethylene (B1197577) glycol, glycolic acid, and oxalic acid. researchgate.netnih.govdeswater.com These studies on analogous heterocyclic systems provide valuable insight into potential degradation pathways for the 1,4-oxazepane core under various environmental or chemical conditions.

| Derivative/System | Conditions | Outcome | Reference |

| 1,4-Oxazepane-2,5-diones | General Synthesis | Difficult to synthesize due to labile lactone moiety | researchgate.net |

| 2-(4-NO₂-Ph)-1,4-oxazepane | Catalytic Hydrogenation (Pd/C or PtO₂) | Cleavage of the heterocyclic scaffold | nih.govrsc.org |

| Polymer-supported homoserine derivative | TMSOTf/Et₃SiH | Formation of a complex mixture of unknown compounds | rsc.orgrsc.org |

| Fused Benzothiadiazepine 1,1-dioxides | General | Fully stable, no ring contraction observed | nih.govrsc.org |

| Oxazepam (related benzodiazepine) | Aqueous Solution | Racemization via ring-chain tautomerism (ring opening) | x-mol.net |

Mechanistic Elucidation of Key Synthetic and Degradation Reactions

Understanding the reaction mechanisms involved in the synthesis and degradation of 1,4-oxazepanes is crucial for the rational design of new derivatives and for predicting their stability. Research has focused on identifying key reactive intermediates and analyzing the transition states of the reactions.

Schiff Bases: A common and significant route to the synthesis of oxazepine and oxazepane derivatives involves the cycloaddition reaction of Schiff bases with anhydrides. researchgate.netechemcom.comresearchgate.netjmchemsci.com Schiff bases, which contain a carbon-nitrogen double bond (imine), are typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net In the context of oxazepane synthesis, these Schiff base intermediates react with anhydrides like maleic, phthalic, or succinic anhydride in what is classified as a [2+5] cycloaddition reaction to form the seven-membered oxazepine ring. researchgate.net This method is a versatile strategy for creating a variety of substituted oxazepine derivatives. researchgate.netechemcom.comresearchgate.net

Epoxides and Other Intermediates: Epoxides are highly reactive three-membered rings containing an oxygen atom and are valuable intermediates in organic synthesis due to their susceptibility to ring-opening reactions by nucleophiles. nih.govencyclopedia.pub While not as commonly cited as Schiff bases for 1,4-oxazepane synthesis, epoxide ring-opening is a fundamental strategy for constructing heterocyclic systems. For example, cytochrome P450 has been shown to epoxidize an oxepin (B1234782) to a reactive 2,3-epoxyoxepin intermediate, which then undergoes further reactions. nih.gov This highlights the potential for epoxide intermediates in the metabolism and potential degradation of oxazepine-type structures.

In a detailed mechanistic study for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a proposed reaction pathway involves several key intermediates. rsc.org The process begins with the protonation of a resin-cleaved precursor (Intermediate A ), followed by an intramolecular nucleophilic attack by a hydroxyl group on a ketone. rsc.org This is presumed to form a hemiketal intermediate (B ), which is favored over the alternative lactone precursor (E ) due to the higher electrophilicity of the ketone. rsc.org Intermediate B can be further stabilized through the formation of intermediates C and D . rsc.org However, these steps are reversible. The presence of a reducing agent like triethylsilane (Et₃SiH) can trap intermediates C and D , leading to the stable 1,4-oxazepane product. rsc.org In the absence of the reducing agent, the reaction pathway can lead to an irreversible lactonization. rsc.org

Computational chemistry has become an invaluable tool for elucidating the mechanisms of complex organic reactions by allowing for the analysis of transition states. For the formation of 1,4-oxazepine (B8637140) rings, molecular orbital methods have been used to calculate the energies of molecules along the reaction path and to identify the relevant transition states. researchgate.netnih.gov These calculations have successfully predicted the experimental products in the reactions of 1,8-naphthyridine (B1210474) derivatives with peroxy acid. researchgate.netnih.gov For some reactants, the calculated energies of the transition states suggested the formation of a different, unexpected oxazepine compound, a prediction that was later verified experimentally. researchgate.netnih.gov

In studies of related six-membered rings like 1,4-dithiane (B1222100), computational methods have been used to locate transition states for conformational interconversions (e.g., from a chair to a twist conformer). nih.gov These analyses provide insight into the energy barriers associated with ring flexibility, which is also a characteristic of the seven-membered oxazepane ring. For instance, the transition state between the chair and 1,4-twist conformer of 1,4-dithiane was found to be 11.7 kcal/mol higher in energy than the chair conformer. nih.gov

More directly related to seven-membered rings, a computational study on the racemization of oxazepam investigated the energy barrier of the ring-chain tautomerism mechanism. x-mol.net This mechanism, which proceeds through an achiral aldehyde intermediate, was found to be the only one that matched the experimentally determined energy barrier of approximately 91 kJ mol⁻¹ (about 21.7 kcal/mol). x-mol.net This demonstrates the power of transition state analysis in confirming or refuting proposed reaction mechanisms.

| Reaction/Process | Method | Finding | Reference |

| 1,4-Oxazepine ring formation | Semiempirical (AM1) and ab initio (Gaussian 94) MO methods | Calculated transition state energies correctly predicted experimental products. | researchgate.netnih.gov |

| Conformational interconversion of 1,4-dithiane (related 6-membered ring) | Ab initio and Density Functional Theory (DFT) | The transition state for chair-to-twist interconversion is 11.7 kcal/mol higher in energy than the chair conformer. | nih.gov |

| Racemization of Oxazepam (related benzodiazepine) | Density Functional Theory (DFT) | The ring-chain tautomerism mechanism fits the experimental energy barrier of ~91 kJ mol⁻¹. | x-mol.net |

Structural Analysis and Computational Chemistry of 1,4 Oxazepan 3 Yl Methanol

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are paramount for the detailed structural characterization of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular architecture of (1,4-Oxazepan-3-YL)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the this compound structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of different protons. The protons on carbons adjacent to the heteroatoms (oxygen and nitrogen) are expected to be deshielded, causing them to resonate at a lower field (higher ppm value). The N-H proton signal is typically broad, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of distinct carbon environments. Similar to ¹H NMR, carbons bonded to the electronegative oxygen and nitrogen atoms (C3, C5, C7, and the CH₂OH carbon) are shifted downfield. The chemical shifts for carbons further from the heteroatoms (C2 and C6) would appear at a higher field.

For chiral molecules like this compound, NMR can be adapted for stereochemical assignment. The use of chiral derivatizing agents (CDAs) can convert a pair of enantiomers into diastereomers. rsc.org These diastereomers have different physical properties and, therefore, will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

Predicted NMR Data for this compound The following data are predicted based on the analysis of structurally similar 1,4-oxazepane (B1358080) derivatives and general NMR principles. acs.orgrsc.orgnih.gov Chemical shifts are referenced to TMS and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₂OH (Hydroxymethyl) | ~3.5 - 3.7 | Doublet of doublets | ~65 |

| H3 | ~3.8 - 4.0 | Multiplet | ~60 |

| H2 | ~2.8 - 3.0 | Multiplet | ~50 |

| NH | Variable (broad) | Singlet (broad) | - |

| H5 | ~3.6 - 3.8 | Multiplet | ~75 |

| H6 | ~2.9 - 3.1 | Multiplet | ~55 |

| H7 | ~3.7 - 3.9 | Multiplet | ~70 |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. For this compound (molecular formula C₆H₁₃NO₂), the exact molecular weight is 131.17 g/mol . achmem.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 131. The fragmentation pattern provides structural clues. Key fragmentation pathways for cyclic ethers and amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom. libretexts.orgmiamioh.edu

Plausible fragmentation patterns for this compound include:

Loss of the hydroxymethyl group: Cleavage of the C3-CH₂OH bond would result in a fragment with m/z 100 ([M-31]⁺). This is often a favorable fragmentation for primary alcohols.

Ring Opening and Cleavage: Alpha-cleavage adjacent to the nitrogen or oxygen atoms can lead to various ring-opened fragments. For example, cleavage of the C2-C3 and C5-C6 bonds could lead to characteristic fragments.

Predicted Major Fragments in Mass Spectrum Predicted m/z values based on likely fragmentation pathways.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | Loss of ·CH₂OH from M⁺ |

| 86 | [C₄H₈NO]⁺ | Ring cleavage fragment |

| 71 | [C₄H₉N]⁺ | Ring cleavage fragment |

| 45 | [C₂H₅O]⁺ | Ring cleavage fragment |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its alcohol, secondary amine, and ether functionalities. researchgate.net

Predicted IR Absorption Bands Frequencies are approximate and given in wavenumbers (cm⁻¹).

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Medium) |

| C-H (Alkane) | Stretching | 2850 - 3000 |

| C-O (Ether) | Stretching | 1050 - 1150 (Strong) |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

| C-N (Amine) | Stretching | 1020 - 1250 |

While 1D NMR provides fundamental data, 2D NMR experiments are often necessary to resolve ambiguities and definitively establish connectivity. emerypharma.comnih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H3 and the protons on C2, as well as between H3 and the hydroxymethyl protons. It would also map out the entire spin system of the protons around the oxazepane ring (H2-H3, H5-H6, H6-H7). ipb.pt

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It is an essential tool for definitively assigning the carbon signals based on the more easily assigned proton spectrum. nih.gov

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, HMBC could show a correlation from the hydroxymethyl protons to the C3 carbon, confirming the position of the substituent. nih.govipb.pt

X-ray Crystallography for Absolute Configuration Determination and Conformational Studies

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. amazonaws.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise electron density map can be generated, revealing the exact spatial coordinates of every atom. semanticscholar.org

For this compound, a successful single-crystal X-ray analysis would provide:

Absolute Configuration: For a chiral sample, this technique can determine the absolute stereochemistry (R or S configuration) at the C3 stereocenter. acs.org

Conformational Details: The analysis would reveal the preferred conformation of the seven-membered oxazepane ring. Due to their flexibility, seven-membered rings can adopt several conformations, such as chair, boat, or twist-chair forms. Studies on related diazepane rings have often shown a preference for a twisted chair conformation. researchgate.net

Precise Geometric Parameters: It provides highly accurate measurements of bond lengths, bond angles, and torsional angles, offering insight into any ring strain or unusual geometric features.

Computational Chemistry Studies and Predictive Modeling

In conjunction with experimental techniques, computational chemistry provides powerful predictive insights into molecular structure and properties. Methods such as Density Functional Theory (DFT) are widely used to model complex organic molecules. acs.orgsemanticscholar.org

For this compound, computational studies can be employed to:

Determine Stable Conformations: The potential energy surface of the flexible oxazepane ring can be calculated to identify the lowest-energy (most stable) conformations of the molecule in the gas phase or in solution.

Predict Spectroscopic Data: Theoretical NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be calculated. researchgate.netmdpi.com Comparing these predicted spectra with experimental data serves as a powerful method to validate the proposed structure and its conformational assignment.

Analyze Electronic Structure: Computational models can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions of electrophilic and nucleophilic character within the molecule. semanticscholar.org

By integrating these advanced spectroscopic and computational methods, a complete and detailed structural profile of this compound can be confidently established.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. nih.govartuklu.edu.tr For this compound, DFT calculations would be instrumental in establishing a foundational understanding of its molecular properties.

The initial step in a DFT analysis involves geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. From this optimized geometry, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, indicating sites prone to electrophilic attack or hydrogen bonding. The hydroxyl proton would exhibit a positive potential, marking it as a potential hydrogen bond donor.

These electronic descriptors are crucial for predicting how the molecule will interact with other species, including solvents, catalysts, or biological receptors. For instance, the calculated orbital energies and charge distributions can help rationalize its reaction mechanisms and metabolic pathways. organic-chemistry.org

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 8.6 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.8 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Total Energy | -480.5 Hartree | The calculated total electronic energy of the molecule in its ground state. |

Molecular Dynamics Simulations for Conformational Landscapes

Seven-membered rings like the 1,4-oxazepane core are known for their significant conformational flexibility, existing as an ensemble of interconverting conformers such as chair, boat, and twist-boat forms. nih.govresearchgate.net Unlike rigid five- or six-membered rings, this flexibility can be crucial for biological activity, allowing the molecule to adapt its shape to fit a specific binding pocket.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. An MD simulation would model the movements of every atom in this compound over time, providing a detailed picture of its conformational landscape. By simulating the molecule in a solvent (typically water) at a given temperature and pressure, one can observe its natural dynamic behavior, including ring puckering and the rotation of its methanol (B129727) side chain.

The primary output of an MD simulation is a trajectory, which is a record of atomic positions over time. Analysis of this trajectory can reveal:

Preferred Conformations: Identifying the most stable, low-energy conformations and the amount of time the molecule spends in each state. Studies on similar 1,4-diazepane systems have shown a preference for twist-boat conformations. nih.gov

Conformational Transitions: Mapping the energy barriers between different conformers and the pathways for their interconversion.

Intramolecular Interactions: Detecting stable intramolecular hydrogen bonds, for example, between the hydroxyl group and the ring's nitrogen or oxygen atom, which could significantly influence the molecule's preferred shape.

Solvation Effects: Understanding how surrounding solvent molecules interact with and stabilize different conformations.

This information is invaluable for understanding how the molecule might present itself to a binding partner, as the biologically active conformation is not always the absolute lowest-energy state.

Table 2: Representative Conformational States of the 1,4-Oxazepane Ring from MD Simulations

| Conformation | Relative Population (%) (Hypothetical) | Key Dihedral Angles (Hypothetical) |

| Twist-Boat 1 | 45% | C2-N1-C7-C6: 55°, O4-C5-C6-C7: -80° |

| Chair | 30% | C2-N1-C7-C6: -60°, O4-C5-C6-C7: 70° |

| Twist-Boat 2 | 20% | C2-N1-C7-C6: -50°, O4-C5-C6-C7: 85° |

| Boat | 5% | C2-N1-C7-C6: 0°, O4-C5-C6-C7: 0° |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be required. For each compound in this "training set," a series of numerical descriptors representing its physicochemical properties would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, molecular connectivity.

3D: Molecular shape, surface area, volume.

Electronic: Dipole moment, partial charges (often derived from DFT).

Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors (the "structure") with the biological activity. A robust QSAR model should have high internal consistency (verified by cross-validation) and good predictive power for an external "test set" of compounds not used in model generation.

For 1,4-oxazepane derivatives, 3D-QSAR studies have successfully identified key structural features for receptor affinity. nih.govacs.org Such a model could reveal, for instance, that a certain size or electronic character at a specific position on the oxazepane ring is critical for activity, providing a clear rationale for designing more potent compounds.

Table 3: Example of a Hypothetical QSAR Data Set for this compound Analogs

| Compound ID | R-Group Substitution | Molecular Weight (Da) | LogP | pIC50 (Experimental) | pIC50 (Predicted) |

| 1 | -H (Parent) | 145.19 | -0.85 | 6.2 | 6.1 |

| 2 | N-Methyl | 159.22 | -0.50 | 6.5 | 6.6 |

| 3 | N-Benzyl | 235.31 | 1.75 | 7.8 | 7.7 |

| 4 | O-Methyl | 159.22 | -0.45 | 5.9 | 6.0 |

Molecular Docking Studies for Putative Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rasayanjournal.co.in This technique is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of its biological target.

For this compound, a docking study would require a three-dimensional structure of a putative protein target. The docking algorithm would then systematically explore various possible positions, orientations, and conformations of the ligand within the receptor's binding site. Each potential binding pose is "scored" based on a function that estimates the binding free energy, with lower scores typically indicating more favorable interactions.

A successful docking simulation can provide critical insights into:

Binding Mode: The precise 3D arrangement of the ligand within the active site.

Key Interactions: Identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, the hydroxyl group of this compound is a prime candidate for forming hydrogen bonds with polar residues like serine or glutamic acid. The secondary amine could act as both a hydrogen bond donor and acceptor.

Binding Affinity: The docking score provides a qualitative estimate of how tightly the ligand binds to the receptor, allowing for the ranking of different compounds.

Studies on related oxazepane and benzoxazepine derivatives have effectively used molecular docking to predict interactions with targets like the progesterone (B1679170) receptor and bacterial proteins, demonstrating the utility of this approach for the broader class of compounds. orientjchem.orgresearchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Parameter | Result | Details |

| Binding Site | ATP-binding pocket | The ligand occupies the region typically bound by adenosine (B11128) triphosphate. |

| Docking Score | -8.2 kcal/mol | A quantitative estimate of binding affinity; more negative values are better. |

| Hydrogen Bonds | 3 | -OH group with GLU-101; -NH group with ASP-155; Ring Oxygen with LYS-45 |

| Hydrophobic Interactions | 4 | C5, C6, C7 of the oxazepane ring with VAL-33, LEU-148. |

| Predicted Affinity (Ki) | 250 nM | Theoretical inhibition constant derived from the docking score. |

Derivatization and Analogue Synthesis Based on the 1,4 Oxazepan 3 Yl Methanol Scaffold

Synthesis of Substituted (1,4-Oxazepan-3-YL)methanol Derivatives

The synthesis of substituted derivatives from the this compound core is a primary strategy for exploring the chemical space around this scaffold. Modifications can be systematically introduced at the exocyclic hydroxymethyl group or directly onto the oxazepane ring, enabling fine-tuning of the molecule's physicochemical properties.

Modification at the Hydroxymethyl Group (e.g., Esterification)

The primary alcohol of the hydroxymethyl group is a readily accessible site for chemical modification, with esterification being a common transformation. The Fischer-Speier esterification is a classical and direct method for this purpose. masterorganicchemistry.com This acid-catalyzed reaction involves treating this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The alcohol is typically used in excess to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com

This method is versatile and can be applied to a wide range of aliphatic and aromatic carboxylic acids, allowing for the introduction of various functional groups. researchgate.netmdpi.com For example, reacting the parent compound with acetic acid would yield (1,4-Oxazepan-3-YL)methyl acetate, while reaction with benzoic acid would produce (1,4-Oxazepan-3-YL)methyl benzoate. The reaction mechanism proceeds through the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydroxymethyl group of the oxazepane. masterorganicchemistry.com Subsequent dehydration yields the final ester and water. masterorganicchemistry.com

Alternative methods using reagents like trimethylchlorosilane in methanol (B129727) have also been developed for efficient esterification under mild, room-temperature conditions. mdpi.com

Table 1: Examples of Esterification Reactions

| Reactant (Carboxylic Acid) | Product (Ester) | Typical Catalyst |

|---|---|---|

| Acetic Acid | (1,4-Oxazepan-3-YL)methyl acetate | H₂SO₄ |

| Propanoic Acid | (1,4-Oxazepan-3-YL)methyl propanoate | H₂SO₄ |

| Benzoic Acid | (1,4-Oxazepan-3-YL)methyl benzoate | TsOH |

| Levulinic Acid | (1,4-Oxazepan-3-YL)methyl 4-oxopentanoate | Sulfated Zirconia |

Substitutions on the Oxazepane Ring Nitrogen and Oxygen Atoms

The nitrogen atom of the 1,4-oxazepane (B1358080) ring is a key site for derivatization. As a secondary amine, it can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation. N-alkylation can be achieved using alkyl halides, while N-acylation is readily performed with acyl chlorides or anhydrides. These modifications are fundamental in the synthesis of compound libraries. For instance, the sequential functionalization of amine functionalities is a common strategy. birmingham.ac.uk

The nitrogen atom can also be protected with groups like carbamates, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz), which allows for selective reaction at other sites before subsequent deprotection and further modification. birmingham.ac.uk While the oxygen atom within the oxazepane ring is generally less reactive than the nitrogen, its lone pair of electrons influences the ring's conformation and basicity. Direct substitution at the oxygen is synthetically challenging and not a common strategy for derivatization.

Incorporation of Aromatic and Heteroaromatic Moieties

Introducing aromatic and heteroaromatic groups onto the this compound scaffold is a critical strategy for developing compounds with potential biological activity. google.com These moieties can be appended through the ring's nitrogen atom or as part of substituents on the ring's carbon atoms.

N-arylation can be accomplished through methods such as Buchwald-Hartwig amination, which couples the oxazepane nitrogen with an aryl halide in the presence of a palladium catalyst. This allows for the introduction of a wide range of substituted phenyl, pyridyl, and other (hetero)aromatic rings.

Furthermore, the synthesis can be designed to incorporate these moieties from the outset. For example, synthetic routes to 1,4-oxazepanes can start from precursors already containing aromatic or heteroaromatic rings, which are then carried through the cyclization step to form the final substituted oxazepane ring. umich.edu The incorporation of five-membered heterocycles like furan, thiophene, and pyrrole, or six-membered rings like pyridine (B92270), can significantly alter the electronic and steric properties of the resulting molecule. ajrconline.orgmsu.edu

Design and Synthesis of Fused Oxazepane Systems

Fusing the oxazepane ring with other cyclic structures, particularly aromatic systems, creates rigid, conformationally constrained molecules. These fused systems are of significant interest in medicinal chemistry as they often exhibit enhanced binding affinity and selectivity for biological targets.

Benzo-Fused Oxazepanes

Benzo[b] birmingham.ac.ukchemrxiv.orgoxazepines are a class of compounds where a benzene (B151609) ring is fused to the 1,4-oxazepane core. A novel synthetic method to access these structures involves the reaction of 2-aminophenols with alkynones. nih.gov This process, conducted in a solvent like 1,4-dioxane (B91453) at elevated temperatures, leads to the formation of a variety of substituted benzo[b] birmingham.ac.ukchemrxiv.orgoxazepine derivatives. nih.gov Mechanistic studies suggest the reaction proceeds through an alkynylketimine intermediate that undergoes a 7-endo-dig cyclization, a key step in forming the seven-membered ring. nih.gov This approach provides a direct route to this important class of fused heterocycles. Other modern synthetic methods for creating 1,4-oxazepanes and their benzo-derivatives have also been reviewed, highlighting the importance of this structural motif. dntb.gov.ua

Table 2: Synthesis of Benzo-Fused Oxazepines

| Starting Materials | Key Intermediate | Cyclization Type | Product Class |

|---|---|---|---|

| 2-Aminophenol, Alkynone | Alkynylketimine | 7-endo-dig | Benzo[b] birmingham.ac.ukchemrxiv.orgoxazepine |

Spiroacetal Oxazepane Analogues

Spiroacetal systems containing one or more 1,4-oxazepane rings represent a class of complex, three-dimensional scaffolds that are relatively unexplored in drug discovery. birmingham.ac.uknih.gov A scalable, multi-step synthesis has been developed to generate such analogues. birmingham.ac.uk The methodology allows for the substitution of morpholine (B109124) rings within a spiroacetal framework for 1,4-oxazepanes. birmingham.ac.uknih.gov

The synthesis can generate 6,7- and 7,7-spiroacetal analogues. birmingham.ac.uk For example, a bis-oxazepane spiroacetal has been synthesized via this route. chemrxiv.org The presence of two amine functionalities within these spiro scaffolds allows for sequential functionalization, making them highly suitable for the assembly of diverse compound libraries. A small library of 33 compounds was successfully synthesized using this approach, demonstrating that spiroacetal scaffolds containing 1,4-oxazepanes are viable starting materials for creating structurally novel and diverse chemical libraries. chemrxiv.org

Development of Compound Libraries for Research Screening

The creation of compound libraries from the this compound core is a strategic approach to accelerate the discovery of new chemical entities for various research applications. By systematically introducing a wide range of chemical functionalities, libraries with broad structural diversity can be assembled and screened for desired properties.

Combinatorial Chemistry Approaches for Scaffold Diversity

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds from a common scaffold like this compound. This high-throughput approach enables the exploration of numerous structural variations by reacting the scaffold with a diverse set of building blocks. The secondary amine and the primary hydroxyl group of this compound serve as key handles for derivatization.

A typical combinatorial strategy involves a multi-step reaction sequence where the scaffold is sequentially or simultaneously reacted with various reagents. For instance, the secondary amine can be acylated, alkylated, or sulfonylated, while the primary alcohol can be etherified, esterified, or converted to other functional groups. The "split-and-pool" synthesis method is a common technique in combinatorial chemistry that allows for the exponential generation of a large number of unique compounds.

Illustrative Combinatorial Synthesis Approach:

| Step | Reaction | Reagent Class (Examples) | Resulting Functional Group |

| 1 | N-Acylation | Acid chlorides (e.g., benzoyl chloride, acetyl chloride), Carboxylic acids (with coupling agents) | Amide |

| 2 | O-Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) | Ether |

| 3 | N-Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) | Sulfonamide |

| 4 | O-Esterification | Acid anhydrides (e.g., acetic anhydride), Carboxylic acids (with coupling agents) | Ester |

This table illustrates a simplified, hypothetical combinatorial approach. The actual implementation would involve a diverse array of reagents in each class to maximize library diversity.

The power of this approach lies in the ability to generate a vast number of derivatives from a small set of starting materials. For example, reacting the this compound scaffold with 10 different acid chlorides and 10 different alkyl halides could theoretically produce 100 distinct compounds.

Scaffold-Based Library Design for Enhanced Chemical Space Exploration

Scaffold-based library design focuses on systematically decorating a core structure, in this case this compound, to explore specific regions of chemical space. This approach is often guided by computational modeling and a deep understanding of the desired properties of the final compounds. The goal is to create a library of molecules that are not only diverse but also possess drug-like properties.

The design of a scaffold-based library begins with the selection of the core scaffold, which should ideally possess favorable physicochemical properties and present multiple vectors for diversification. The this compound scaffold is well-suited for this purpose due to its three-dimensional structure and the presence of two distinct functional groups for modification.

Key Considerations in Scaffold-Based Library Design:

Vector Selection: Identifying the optimal points on the scaffold for derivatization to maximize the exploration of surrounding chemical space. For this compound, the secondary amine and primary alcohol are the primary vectors.

Building Block Selection: Choosing a diverse yet focused set of building blocks that introduce a range of properties, such as size, shape, polarity, and charge.

Reaction Chemistry: Employing robust and high-yielding chemical reactions that are amenable to parallel synthesis and purification.

Example of a Focused Library Synthesis:

A research program might aim to explore the impact of aromatic and heteroaromatic substituents on the activity of compounds derived from the this compound scaffold. In this case, a library would be designed by reacting the scaffold with a curated set of aromatic and heteroaromatic carboxylic acids and sulfonyl chlorides.

Table of Building Blocks for a Focused Library:

| Building Block Type | Examples |

| Aromatic Carboxylic Acids | Benzoic acid, 4-Chlorobenzoic acid, 3-Nitrobenzoic acid |

| Heteroaromatic Carboxylic Acids | Nicotinic acid, Furan-2-carboxylic acid, Thiophene-3-carboxylic acid |

| Aromatic Sulfonyl Chlorides | Benzenesulfonyl chloride, 4-Toluenesulfonyl chloride |

| Heteroaromatic Sulfonyl Chlorides | Pyridine-3-sulfonyl chloride, Thiophene-2-sulfonyl chloride |

By systematically combining the this compound scaffold with these building blocks, a library of compounds with tailored properties can be generated for screening. The resulting data can then be used to establish structure-activity relationships and guide the design of future generations of compounds. The exploration of the chemical space around this versatile scaffold holds significant promise for the discovery of novel and valuable research compounds.

Research Applications and Emerging Roles of 1,4 Oxazepan 3 Yl Methanol Scaffolds

Role as a Synthetic Intermediate in Complex Organic Synthesis

The utility of (1,4-Oxazepan-3-YL)methanol as a synthetic intermediate stems from its pre-organized, chiral, seven-membered heterocyclic core and its reactive hydroxyl and amine functionalities. These features allow for its incorporation into larger, more intricate molecular architectures through a variety of chemical transformations.

The 1,4-oxazepane (B1358080) ring is a key structural component in a variety of biologically active compounds. The structural diversity and biological significance of seven-membered heterocycles like 1,4-benzoxazepines have spurred considerable interest in their synthesis. nih.gov The this compound scaffold serves as an ideal starting material for constructing such polycyclic systems. The secondary amine within the ring can undergo reactions such as N-arylation or N-alkylation, while the primary methanol (B129727) group can be oxidized, converted to a leaving group, or used in cyclization reactions. These strategic modifications enable the fusion of the oxazepane ring to other cyclic systems, including aromatic and heterocyclic rings, leading to the formation of complex, polycyclic molecules. This approach is particularly valuable for creating libraries of compounds for biological screening, where the oxazepane core provides a foundational element for structure-activity relationship (SAR) studies. The development of synthetic methods for creating these seven-membered rings is crucial for accessing potentially useful pharmacophores. nih.gov

While the primary focus of research involving the this compound scaffold has been in the life sciences, its structural features suggest potential utility in materials science. The presence of both a hydrogen-bond-donating amine and a hydroxyl group, along with a hydrogen-bond-accepting ether oxygen, allows for the formation of intricate supramolecular networks. These functional groups make it a candidate for use as a monomer in the synthesis of specialty polymers, such as polyamides or polyurethanes, where the oxazepane ring would be incorporated into the polymer backbone, potentially influencing properties like thermal stability, solubility, and conformational flexibility. Furthermore, its ability to coordinate with metal ions through its heteroatoms could be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers. However, based on currently available literature, the exploration of this compound in advanced materials research remains a nascent field with limited published studies.

Scaffold in Medicinal Chemistry Research (General, non-clinical investigations)

The 1,4-oxazepane ring is a versatile and privileged scaffold in medicinal chemistry, frequently employed in the design of compounds targeting various biological pathways. Its non-planar, flexible conformation allows derivatives to adopt specific three-dimensional arrangements, enabling precise interactions with biological targets such as receptors and enzymes.

The 1,4-oxazepane nucleus is a key feature in molecules designed to act on the central nervous system. nih.gov Its derivatives have been investigated for a range of neurological and psychiatric conditions. The ability to substitute at both the nitrogen and carbon atoms of the ring allows for fine-tuning of physicochemical properties like lipophilicity, polarity, and basicity, which are critical for CNS penetration and target engagement.

Compounds that inhibit the reuptake of monoamine neurotransmitters—serotonin, norepinephrine, and dopamine (B1211576)—are cornerstones in the treatment of various psychoneurotic diseases, including depression. google.comnih.gov The 1,4-oxazepane scaffold has been identified as a promising framework for the development of novel monoamine reuptake inhibitors. google.com Research has explored how incorporating this heterocyclic system can lead to compounds with potent and selective inhibitory activity. Specifically, derivatives of 1,4-oxazepane are being investigated as "Triple Reuptake Inhibitors" (TRIs), which simultaneously block the transporters for serotonin, norepinephrine, and dopamine. google.com The rationale behind TRIs is that they may offer a broader spectrum of efficacy and potentially a more rapid onset of action compared to more selective agents. nih.gov The stereochemistry of the scaffold is often crucial, with different enantiomers exhibiting distinct potency and selectivity profiles for the different monoamine transporters. semanticscholar.org

Table 1: Research Findings on 1,4-Oxazepane Derivatives in Monoamine Reuptake Inhibition

| Scaffold/Derivative Class | Target(s) | Research Focus | Key Findings |

|---|---|---|---|

| 1,4-Oxazepane Derivatives | Serotonin, Norepinephrine, Dopamine Transporters | Development of Triple Reuptake Inhibitors (TRIs) for psychoneurotic diseases like depression. google.com | The scaffold is effective for producing compounds with monoamine reuptake inhibitory activity. google.com |

| Chiral 6,7-disubstituted-1,4-oxazepane | Norepinephrine Transporter (NET) | Design of peripherally selective norepinephrine reuptake inhibitors. dntb.gov.ua | Demonstrates the utility of the scaffold in achieving selective transporter inhibition. |

The dopamine D4 receptor, a member of the D2-like receptor family, has been a subject of intense research due to its potential involvement in the pathophysiology of schizophrenia. nih.govresearchgate.net Consequently, developing selective D4 receptor ligands is a significant goal in medicinal chemistry, as such compounds could potentially act as effective antipsychotics without the extrapyramidal side effects associated with less selective drugs. nih.govresearchgate.net

Research has successfully utilized the 1,4-oxazepane scaffold to synthesize a series of potent and selective dopamine D4 receptor ligands. nih.gov In these studies, the 1,4-oxazepane ring serves as a central structural element, with substitutions typically made at the ring nitrogen and at a carbon atom. 3D-QSAR (Quantitative Structure-Activity Relationship) analyses have indicated that the size and conformation of the 1,4-oxazepane ring itself are important factors for achieving high affinity for the D4 receptor. nih.govresearchgate.net These investigations highlight the importance of the heterocyclic core in orienting key pharmacophoric features—such as aromatic rings and the aliphatic amine—for optimal interaction with the receptor's binding pocket. nih.gov

Table 2: Dopamine D4 Receptor Affinity for Selected 1,4-Oxazepane Derivatives

| Compound Structure (Description) | Target Receptor | Affinity (pKi) | Selectivity Focus | Research Outcome |

|---|---|---|---|---|